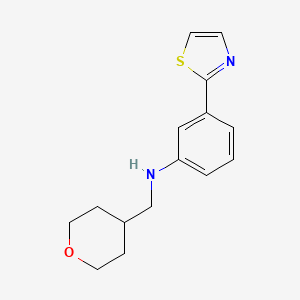

N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline

Description

Properties

IUPAC Name |

N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-2-13(15-16-6-9-19-15)10-14(3-1)17-11-12-4-7-18-8-5-12/h1-3,6,9-10,12,17H,4-5,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZUDFWPRKIESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNC2=CC=CC(=C2)C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(oxan-4-ylmethyl)-3-(1,3-thiazol-2-yl)aniline is a synthetic compound with a complex structure that has garnered attention in various scientific research areas due to its potential biological activities. This article delves into its biological activity, highlighting key findings, relevant case studies, and comparative data.

Structural Overview

The compound features a molecular formula of C15H18N2OS and a molecular weight of 274.4 g/mol. Its structure includes:

- Oxan-4-ylmethyl group : A tetrahydrofuran derivative that may influence solubility and biological interactions.

- 1,3-Thiazol-2-yl moiety : A five-membered ring containing nitrogen and sulfur, contributing to the compound's reactivity and biological properties.

This unique combination suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-methoxyphenyl)-1,3-thiazole | Thiazole ring with methoxyphenyl group | Antitumor properties |

| 2-amino-N-(thiazol-2-yl)benzamide | Thiazole linked to an amide group | Antimicrobial activity |

| 4-(thiazol-2-yloxy)benzaldehyde | Thiazole connected via an ether linkage | Potential anti-inflammatory effects |

The thiazole ring is known for its role in enhancing the antimicrobial properties of various compounds, indicating that this compound may follow this trend.

Acetylcholinesterase Inhibition

Compounds containing thiazole structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For example, studies on related thiazole derivatives have shown promising AChE inhibitory activity, suggesting potential therapeutic applications in treating cognitive decline .

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies have demonstrated that derivatives of thiazole exhibit varying degrees of biological activity. For instance, a study highlighted that certain thiazole-containing compounds achieved IC50 values as low as 2.7 µM against AChE . While specific data on this compound is limited, its structural similarities suggest it may possess comparable inhibitory effects.

- Comparative Analysis : The biological activity of this compound can be compared with other thiazole derivatives. The presence of the oxane group may enhance its pharmacokinetic properties, such as solubility and bioavailability, which are crucial for effective therapeutic applications.

Comparison with Similar Compounds

Structural and Molecular Comparisons

*Molecular weight calculated based on formula C₁₅H₁₈N₂OS.

Key Structural Differences and Implications

Substituent Effects on Electronic Properties: The oxan-4-ylmethyl group in the target compound introduces an oxygen-containing aliphatic chain, enhancing hydrophilicity compared to simpler analogs like 3-(1,3-thiazol-2-yl)aniline ().

Heterocyclic Core Variations :

- Replacement of thiazole with isoxazole () modifies electronic distribution and hydrogen-bonding capacity, impacting interactions with biological targets.

- The methyl-thiazole in ’s compound may increase steric hindrance compared to unsubstituted thiazoles.

Synthetic Accessibility :

Commercial and Research Relevance

- 3-(1,3-thiazol-2-yl)aniline () is commercially available, making it a common starting material for derivatization.

- Compounds with bulky aromatic substituents (e.g., ) may be tailored for specific applications, such as kinase inhibition or fluorescence probes, though explicit data are lacking in the provided evidence.

- The discontinued status of the target compound () suggests challenges in scalability, stability, or niche applicability compared to analogs.

Q & A

Basic Research Question

- Enzyme Inhibition Assays : Measure IC against kinases or proteases using fluorescence-based substrates .

- Receptor Binding Studies : Radioligand displacement assays (e.g., competitive binding with H-labeled ligands) to assess affinity for GPCRs or ion channels .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Question

- Substituent Variation : Synthesize analogs with modified oxane (e.g., oxolane) or thiazole (e.g., 5-bromo-thiazole) groups to assess impact on bioactivity .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like EGFR or COX-2, guiding rational design .

- Pharmacophore Modeling : Identify essential moieties (e.g., thiazole’s hydrogen-bonding capacity) using MOE or Discovery Studio .

How to address contradictions in reported bioactivity data across studies?

Advanced Research Question

- Purity Analysis : Verify compound integrity via HPLC (>95% purity) to rule out degradation products .

- Assay Standardization : Control variables like buffer pH, incubation time, and cell passage number to minimize variability .

- Meta-Analysis : Compare datasets using tools like RevMan, focusing on structural analogs (e.g., chloro vs. methoxy substituents) to explain divergent results .

What computational methods predict pharmacokinetic properties?

Advanced Research Question

- ADMET Prediction : SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water solubility) using GROMACS, accounting for oxane’s hydrophilicity .

- Metabolic Stability : Liver microsome assays paired with LC-MS/MS to identify major metabolites and metabolic soft spots .

How to optimize solubility and stability during formulation?

Advanced Research Question

- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (e.g., via pH adjustment) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the oxane moiety for controlled release .

- Excipient Screening : Use cyclodextrins or PEGylation to improve stability in preclinical formulations .

What strategies elucidate the compound’s mechanism of action?

Advanced Research Question

- Proteomic Profiling : SILAC-based mass spectrometry to identify differentially expressed proteins in treated vs. untreated cells .

- CRISPR Knockdown : Target candidate genes (e.g., MAPK pathway components) to validate involvement in observed bioactivity .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified target proteins (e.g., dissociation constants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.